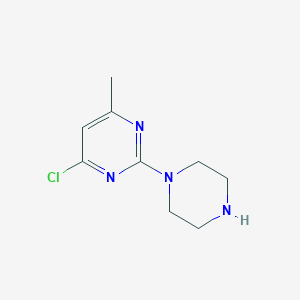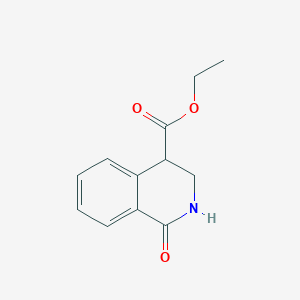
N-(3-morpholin-4-ylpropyl)isoquinoline-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-morpholin-4-ylpropyl)isoquinoline-5-sulfonamide is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds, and this particular compound features a morpholine group attached to the propyl chain of the isoquinoline ring, which is further substituted with a sulfonamide group at the 5-position. This structure imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-morpholin-4-ylpropyl)isoquinoline-5-sulfonamide typically involves multiple steps, starting with the preparation of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor, such as an ortho-nitrobenzaldehyde derivative, under acidic conditions. The morpholine group can be introduced through nucleophilic substitution reactions, and the sulfonamide group can be added using sulfonating agents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions: N-(3-morpholin-4-ylpropyl)isoquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The isoquinoline ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions, typically under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Amides, sulfonamides, and other substituted derivatives.
科学的研究の応用
N-(3-morpholin-4-ylpropyl)isoquinoline-5-sulfonamide has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical research.
Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is utilized in the development of new materials and chemical products.
作用機序
The mechanism by which N-(3-morpholin-4-ylpropyl)isoquinoline-5-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
類似化合物との比較
N-(3-morpholin-4-ylpropyl)isoquinoline-5-sulfonamide is unique due to its specific structural features and biological activities. Similar compounds include:
N-(3-morpholin-4-ylpropyl)acetamide: A related compound with a different functional group.
N-(3-morpholin-4-ylpropyl)pyridin-4-amine: Another isoquinoline derivative with a pyridine ring.
N-(3-morpholin-4-ylpropyl)carbamate: A compound with a carbamate group.
These compounds share the morpholine group but differ in their core structures and functional groups, leading to variations in their chemical and biological properties.
特性
分子式 |
C16H21N3O3S |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
N-(3-morpholin-4-ylpropyl)isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C16H21N3O3S/c20-23(21,18-6-2-8-19-9-11-22-12-10-19)16-4-1-3-14-13-17-7-5-15(14)16/h1,3-5,7,13,18H,2,6,8-12H2 |
InChIキー |
PCNFFWMDJLKJNC-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCNS(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-Iodo-7-(2-methylpyridin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B15357839.png)
![2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)ethanol](/img/structure/B15357840.png)

![N-[1-(3,4-dichlorophenyl)propyl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B15357844.png)

